molecular formula C7H6N2S B8750302 2-Isothiocyanato-3-methylpyridine CAS No. 59181-03-2

2-Isothiocyanato-3-methylpyridine

Cat. No.: B8750302
CAS No.: 59181-03-2
M. Wt: 150.20 g/mol
InChI Key: BEHDMFLYAJTBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Class of Pyridyl Isothiocyanates

Pyridyl isothiocyanates are a class of organic compounds that incorporate a pyridine (B92270) ring and a highly reactive isothiocyanate (-N=C=S) functional group. evitachem.com This functional group makes them valuable intermediates in organic synthesis, particularly for creating a variety of sulfur- and nitrogen-containing heterocyclic compounds. mdpi.com The isothiocyanate group is an electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively.

The synthesis of pyridyl isothiocyanates can be achieved through several methods. A common approach involves the reaction of the corresponding aminopyridine with carbon disulfide in the presence of a base, followed by treatment with an electrophile. mdpi.com More recently, one-pot synthesis methods have been developed, for instance, using iron(III) chloride to facilitate the conversion of dithiocarbamate (B8719985) salts, generated in situ from an amine and carbon disulfide, into the desired isothiocyanate. mdpi.com

Beyond their role as synthetic intermediates, pyridyl isothiocyanates have shown a range of biological activities, including anticancer, chemoprotective, and agrochemical properties. mdpi.com For example, 3-pyridyl-isothiocyanate has been identified as a promising cardioprotective agent due to its ability to release hydrogen sulfide (B99878) (H₂S). nih.gov The reactivity of the isothiocyanate group allows these molecules to form covalent bonds with biological macromolecules, such as proteins, thereby modulating their function. evitachem.com

Significance of the Methylpyridine Scaffold in Synthetic Chemistry

The methylpyridine (or picoline) scaffold is a fundamental structural motif in a vast number of biologically active compounds and functional materials. wikipedia.orgwikipedia.org Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, as their presence in a molecule often enhances pharmacological activity, improves metabolic stability and cellular permeability, and addresses protein-binding issues. rsc.orgnih.govresearchgate.netdovepress.com Over 7,000 existing drug molecules contain a pyridine nucleus. rsc.org

The position of the methyl group on the pyridine ring (ortho, meta, or para to the nitrogen) influences the compound's physical and chemical properties, including its basicity and reactivity. wikipedia.orgwikipedia.org In the case of 2-Isothiocyanato-3-methylpyridine, the methyl group is at the 3-position. Methylpyridines serve as crucial precursors in the synthesis of a wide array of pharmaceuticals and agrochemicals. wikipedia.orgwikipedia.org For instance, 3-methylpyridine (B133936) is a precursor to the agrochemical chlorpyrifos (B1668852) and to nicotinamide (B372718) (a form of vitamin B3). wikipedia.org 2-Methylpyridine is an intermediate in the production of drugs like amprolium (B1666021) and dimethindene. wikipedia.org

The inclusion of a methylpyridine scaffold can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug molecule. rsc.orgresearchgate.net Its ability to improve water solubility, a property attributed to the basicity of the pyridine nitrogen, is particularly advantageous in drug design. nih.gov

Overview of Academic Research Endeavors Pertaining to this compound

While specific academic literature focusing exclusively on this compound is not extensive, research on closely related pyridyl isothiocyanates provides insight into its potential reactivity and applications. For instance, studies on the synthesis and reactions of other pyridyl isothiocyanates, such as 2-isothiocyanato-4-methylpyridine, highlight the utility of this class of compounds as building blocks in organic synthesis. evitachem.com

Research on the reactions of substituted pyridines provides a basis for understanding the chemical behavior of this compound. For example, the reaction of 2-chloro-3-cyanomethylpyridine with phenyl isothiocyanate has been shown to produce thienopyridine derivatives. abertay.ac.uk Furthermore, research into the copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates demonstrates the synthetic potential of the isothiocyanate group in forming complex heterocyclic systems. researchgate.netresearchgate.net

In the broader context of medicinal chemistry, isothiocyanate derivatives are being investigated for various therapeutic applications. For example, new isothiocyanate derivatives have been synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity and their capacity to release H₂S, which has implications for developing anti-inflammatory drugs with reduced gastrointestinal side effects. rsc.org Additionally, pyrazolopyridine derivatives have been reacted with phenyl isothiocyanate to create thiourea (B124793) derivatives that have been assessed for their anticancer activities. scirp.org

The following table provides a summary of the key properties of the constituent parts of this compound:

ComponentClassKey Features
Isothiocyanate Group Functional Group- Contains the -N=C=S group- Highly reactive electrophile- Readily reacts with nucleophiles
Pyridine Ring Heterocyclic Aromatic Compound- Six-membered ring with one nitrogen atom- Weakly basic- Common scaffold in pharmaceuticals
Methyl Group Alkyl Group- -CH₃ substituent- Influences steric and electronic properties- Can be a site for further chemical modification

The table below details some of the research applications of related isothiocyanate compounds:

Compound/DerivativeResearch AreaFinding/ApplicationReference
3-Pyridyl-isothiocyanateCardioprotectionIdentified as an efficient H₂S donor with cardioprotective effects in experimental models. nih.gov
Pyrazolopyridine derivativesAnticancerReacted with phenyl isothiocyanate to form thiourea derivatives, some of which showed notable anticancer activities. scirp.org
o-Alkynylphenyl isothiocyanatesOrganic SynthesisUtilized in copper(II)-catalyzed tandem cyclization to synthesize valuable organophosphorus compounds. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59181-03-2

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

2-isothiocyanato-3-methylpyridine

InChI

InChI=1S/C7H6N2S/c1-6-3-2-4-8-7(6)9-5-10/h2-4H,1H3

InChI Key

BEHDMFLYAJTBMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N=C=S

Origin of Product

United States

Synthetic Strategies for 2 Isothiocyanato 3 Methylpyridine and Its Precursors

Methodologies for the Introduction of the Isothiocyanate Moiety onto Pyridine (B92270) Derivatives

The conversion of an amino group on a pyridine ring to an isothiocyanate is a key transformation in the synthesis of 2-isothiocyanato-3-methylpyridine. The nucleophilicity of the aminopyridine precursor plays a crucial role in the efficiency of these methods.

Aminopyridine Precursor Reactivity and Transformations

The primary precursor for introducing the isothiocyanate group is 2-amino-3-methylpyridine (B33374). The reactivity of this aminopyridine is a critical factor, as the nitrogen atom's nucleophilicity is influenced by the electronic properties of the pyridine ring. mdpi.com The synthesis of isothiocyanates from pyridyl amines can be more challenging than from their aryl amine counterparts due to the comparatively lower nucleophilicity of the pyridyl amine. mdpi.com Electron-deficient aminopyridines, in particular, exhibit reduced reactivity towards the formation of essential intermediates like dithiocarbamate (B8719985) salts, often leading to lower yields. mdpi.com

The reaction of 2-aminopyridines with ruthenium carbonyl complexes has been studied, revealing that the presence of substituents on the pyridine ring or the amino group does not fundamentally alter the course of the reaction but can influence the properties of the resulting metal clusters. rsc.org

Dithiocarbamate Decomposition Routes

A prevalent and often preferred method for synthesizing isothiocyanates involves the decomposition of dithiocarbamate salts. nih.govacs.org This approach typically begins with the reaction of a primary amine, such as 2-amino-3-methylpyridine, with carbon disulfide in the presence of a base to form a dithiocarbamate salt. nih.govacs.org This intermediate is then subjected to decomposition using a variety of reagents to yield the final isothiocyanate. nih.govacs.org

Several reagents have been employed to facilitate this decomposition, including:

Tosyl chloride (TsCl) : This reagent allows for the in situ generation of the dithiocarbamate salt, which then decomposes to the isothiocyanate. acs.orgorganic-chemistry.orgorganic-chemistry.org This method is valued for its mild conditions and generally good yields. acs.orgorganic-chemistry.org

Iron(III) chloride (FeCl₃) : An aqueous solution of iron(III) chloride can be used to mediate the desulfurization of the dithiocarbamate salt, providing a facile and environmentally conscious route to pyridyl isothiocyanates. mdpi.com

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : In the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), Boc₂O effectively promotes the desulfurization of dithiocarbamates. cbijournal.comkiku.dk A significant advantage of this method is that the byproducts are mostly volatile, simplifying the workup procedure. cbijournal.comkiku.dk

Sodium persulfate (Na₂S₂O₈) : This reagent offers a green and practical approach for the synthesis of isothiocyanates in water, with basic conditions being crucial for achieving good chemoselectivity. rsc.org

Other Reagents : A variety of other reagents have been explored for this transformation, including phosgene (B1210022), phosphorus oxychloride, hydrogen peroxide, sodium hypochlorite, and ethyl chloroformate. acs.org However, many of these are harsh or produce difficult-to-remove byproducts. acs.org

The choice of base in the formation of the dithiocarbamate salt is also of decisive importance, with options ranging from organic bases like triethylamine (B128534) and DABCO to stronger inorganic bases like sodium hydride for less reactive amines. mdpi.comacs.org

Application of Thiocarbonyl Transfer Reagents in Pyridyl Isothiocyanate Synthesis

An alternative to the dithiocarbamate route involves the use of thiocarbonyl transfer reagents. These reagents directly introduce the C=S unit to the amino group.

Thiophosgene (B130339) (CSCl₂) : This is the classic and historically significant reagent for converting primary amines to isothiocyanates. nih.govresearchgate.net Despite its effectiveness, its high toxicity necessitates careful handling and has driven the development of safer alternatives. nih.govacs.org

Thiophosgene Surrogates : To circumvent the hazards of thiophosgene, several less toxic alternatives have been developed. These include 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and dipyridyl thionocarbonate. mdpi.comkiku.dknih.gov While generally safer, these reagents can be expensive and may not always match the reactivity of thiophosgene. nih.gov Triphosgene, a solid and thus safer-to-handle phosgene equivalent, can also be used as a dehydrosulfurization agent in the preparation of isothiocyanates from dithiocarbamate salts. cbijournal.com

One-Pot and Multistep Synthetic Approaches

The synthesis of pyridyl isothiocyanates can be performed using either a one-pot or a multistep procedure.

One-Pot Synthesis : These procedures are highly efficient as they combine multiple reaction steps without the need for isolating intermediates. For example, a one-pot method has been developed for the preparation of pyridyl isothiocyanates from the corresponding amines by generating the dithiocarbamate salt in situ followed by iron(III) chloride-mediated desulfurization. mdpi.com Similarly, the use of tosyl chloride allows for the in situ formation and subsequent decomposition of the dithiocarbamate salt in a single vessel. acs.orgorganic-chemistry.org Isothiourea-mediated one-pot syntheses have also been developed for creating functionalized pyridines. nih.govst-andrews.ac.uk

Multistep Synthesis : In a multistep approach, the dithiocarbamate salt is typically isolated before being subjected to the decomposition step. nih.gov This can be advantageous when dealing with sensitive substrates or when purification of the intermediate is necessary to achieve a high-purity final product. The choice between a one-pot and a multistep synthesis often depends on the specific substrate, the desired scale of the reaction, and the required purity of the this compound. youtube.com

Synthesis of Substituted Pyridine Ring Systems

The foundation of this compound is the 3-methylpyridine (B133936) (also known as 3-picoline) ring system. The synthesis of this precursor is a well-established area of industrial and academic research.

Preparation of 3-Methylpyridine: Established and Emerging Methods

3-Methylpyridine is a pivotal intermediate in the production of various agrochemicals and pharmaceuticals. wikipedia.orgnih.gov

Established Industrial Methods:

From Acrolein and Ammonia (B1221849) : The primary industrial route to 3-methylpyridine involves the gas-phase reaction of acrolein with ammonia over a heterogeneous oxide catalyst. This process also yields pyridine as a significant byproduct due to demethylation. wikipedia.org

Chichibabin Pyridine Synthesis : An alternative established method is the Chichibabin synthesis, which utilizes acetaldehyde (B116499), formaldehyde (B43269), and ammonia. wikipedia.org A variation of this involves reacting a liquid-phase mixture of acetaldehyde and/or crotonaldehyde (B89634) with formaldehyde in the presence of an ammonium (B1175870) salt. google.com

From Acrolein, Propionaldehyde, and Ammonia : To gain better control over the product distribution and minimize the formation of pyridine, a process starting from acrolein, propionaldehyde, and ammonia can be employed. wikipedia.org

From Formaldehyde, Paracetaldehyde, Ammonia, and Acetic Acid : A specific process has been patented for the synthesis of 3-methylpyridine from these starting materials under defined temperature, pressure, and concentration parameters, achieving high yields. google.com

Emerging and Alternative Methods:

Dehydrogenation of 3-Methylpiperidine (B147322) : 3-Methylpyridine can be prepared by the dehydrogenation of 3-methylpiperidine. wikipedia.org This can be achieved using a palladium catalyst. google.com The 3-methylpiperidine precursor can be derived from the hydrogenation of 2-methylglutaronitrile. wikipedia.org

From 2-Methyl-1,5-diaminopentane : A method exists for producing 3-methylpyridine through the cyclization and dehydrogenation of 2-methyl-1,5-diaminopentane over a dehydrogenation catalyst at elevated temperatures. google.com

Annulation Reactions : More recent research has explored novel annulation strategies. For instance, a [3 + 2 + 1] annulation of aryl methyl ketoxime acetates with triethylamine, triggered by iodine, has been shown to produce 2-methylpyridines. nih.gov

The following table summarizes some of the key synthetic routes to 3-methylpyridine.

Starting MaterialsReagents/CatalystKey Features
Acrolein, AmmoniaOxide-based heterogeneous catalystIndustrial gas-phase process; co-produces pyridine. wikipedia.org
Acetaldehyde, Formaldehyde, Ammonia-Chichibabin synthesis. wikipedia.org
Acrolein, Propionaldehyde, Ammonia-Improved control over product formation. wikipedia.org
Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid-Patented high-yield liquid-phase process. google.com
3-MethylpiperidinePalladium catalystDehydrogenation reaction. wikipedia.orggoogle.com
2-Methyl-1,5-diaminopentaneDehydrogenation catalystCyclization and dehydrogenation. google.com

Selective Functionalization and Derivatization of Pyridine Rings

The synthesis of substituted pyridines like this compound relies heavily on the principles of selective functionalization and derivatization of the pyridine core. These strategies are crucial for introducing the required functional groups at specific positions on the ring.

A key strategy for introducing an amino group onto a pyridine ring involves the activation of the ring through N-oxidation. For instance, a process for preparing 2-amino-5-methylpyridine (B29535) starts with 3-methyl-pyridine 1-oxide. google.com In this method, the N-oxide is treated with sulphuryl chloride and trimethylamine, leading to the formation of a precipitate. google.com Subsequent workup yields 2-amino-5-methylpyridine. google.com While this specific process yields the 5-methyl isomer, it exemplifies the principle of regioselective functionalization, where activating the pyridine ring directs the incoming group to a specific position. google.com

Once the precursor amine, such as 2-amino-3-methylpyridine, is synthesized, the final step is a derivatization reaction to install the isothiocyanate group. Thiophosgene (CSCl2) is a highly effective reagent for this purpose. researchgate.net It is a red liquid with two reactive C-Cl bonds that readily reacts with primary amines to yield isothiocyanates. researchgate.netwikipedia.org The high electrophilicity of the thiophosgene carbon atom facilitates its reaction with the nucleophilic amino group on the pyridine ring. researchgate.net This conversion of an amine to an isothiocyanate is a fundamental derivatization in organic synthesis. wikipedia.org

Table 2: Examples of Pyridine Ring Functionalization and Derivatization This table is interactive. Click on the headers to sort the data.

Starting Material Reagents Product/Intermediate Transformation Type
3-Methyl-pyridine 1-oxide 1. Trimethylamine2. Sulphuryl Chloride3. Hydrolysis 2-Amino-5-methylpyridine Ring Functionalization (Amination) google.com

Chemical Reactivity and Mechanistic Investigations of 2 Isothiocyanato 3 Methylpyridine

Reactions at the Isothiocyanate Functional Group

The isothiocyanate group (-N=C=S) is a versatile functional group known for its electrophilic character at the central carbon atom. This electrophilicity governs its reactivity, particularly in nucleophilic additions and cyclization reactions.

Nucleophilic Additions to the Thiocarbonyl Carbon

The carbon atom of the isothiocyanate group in 2-Isothiocyanato-3-methylpyridine is susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to the formation of various derivatives. The general mechanism involves the addition of a nucleophile to the electrophilic carbon, leading to the formation of a tetrahedral intermediate, which can then be protonated or undergo further reaction.

Common nucleophiles that react with isothiocyanates include amines, hydrazides, and amidines. For instance, the reaction with primary or secondary amines leads to the formation of substituted thiourea (B124793) derivatives. Similarly, reaction with hydrazides yields thiosemicarbazides. nih.gov

A specific example of nucleophilic addition to this compound is its reaction with amidines. In the synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, an amidine adds to the isothiocyanate group of this compound, initiating a sequence that leads to a cyclized product. nih.gov

Cyclization Reactions Leading to Heterocyclic Frameworks

This compound serves as a valuable building block for the synthesis of various heterocyclic systems. These reactions typically proceed via an initial nucleophilic addition to the isothiocyanate group, followed by an intramolecular cyclization.

A notable application is in the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. nih.gov In this process, this compound reacts with an appropriately substituted amidine. The initial addition of the amidine to the isothiocyanate group is followed by a cyclization step to form the 1,2,4-thiadiazole (B1232254) ring. nih.gov A similar reaction is described in a patent for the synthesis of related compounds, where this compound is reacted with a solution containing an amine and triethylamine (B128534) to yield a thiadiazole derivative. google.comgoogle.com

Another example involves the reaction of this compound with hydrazides to form thiosemicarbazides. These intermediates can then undergo dehydrative or desulfurative cyclization to yield 1,3,4-thiadiazoles or 1,3,4-oxadiazoles, respectively. nih.gov

These cyclization reactions highlight the utility of this compound in the construction of complex, polycyclic aromatic systems with potential applications in medicinal chemistry.

Role as a Synthetic Building Block for Thiourea Derivatives

The reaction of isothiocyanates with amines to form thioureas is a robust and widely used transformation in organic synthesis. This compound can readily undergo this reaction to produce a variety of N-(3-methylpyridin-2-yl)thiourea derivatives.

The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the isothiocyanate group. The resulting zwitterionic intermediate rapidly rearranges to the stable thiourea product. While specific examples detailing the synthesis of simple thiourea derivatives starting from this compound are not prevalent in the reviewed literature, the underlying reactivity is well-established for isothiocyanates. nih.gov The synthesis of (3-methyl-pyridin-2-yl)-thiourea (B1596479) has been reported, although the synthetic route described involves the hydrolysis of a benzoyl-protected thiourea rather than direct synthesis from the isothiocyanate.

Reactivity of the Pyridine (B92270) Core

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of both an electron-donating methyl group and an electron-withdrawing isothiocyanate group on the ring in this compound creates a nuanced reactivity profile.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

In general, pyridine undergoes electrophilic aromatic substitution with difficulty and typically requires harsh reaction conditions. The substitution, when it occurs, is generally directed to the 3- and 5-positions. Conversely, pyridine is more susceptible to nucleophilic aromatic substitution, which preferentially occurs at the 2-, 4-, and 6-positions.

For this compound, the 3-methyl group is an activating group that directs electrophilic attack to the 2-, 4-, and 6-positions. The 2-isothiocyanato group is a deactivating, electron-withdrawing group. The combined influence of these substituents would likely make electrophilic substitution on the pyridine ring challenging.

Nucleophilic attack on the pyridine ring would be influenced by the positions of the substituents. The isothiocyanate group at the 2-position would further activate this position and the 6-position towards nucleophilic attack. However, the 3-methyl group may provide some steric hindrance to an incoming nucleophile at the 2-position.

Influence of the Isothiocyanate Substituent on Pyridine Reactivity

The isothiocyanate group is strongly electron-withdrawing. This property has a significant impact on the reactivity of the pyridine ring. The electron-withdrawing nature of the 2-isothiocyanato group decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the positions ortho and para to the isothiocyanate group (the 4- and 6-positions).

Furthermore, the electron-withdrawing character of the pyridine ring itself enhances the electrophilicity of the isothiocyanate carbon. A study on the H2S releasing properties of various aryl isothiocyanates found that 3-pyridyl-isothiocyanate was a potent H2S donor, attributing this to the electron-deficient nature of the pyridine ring which increases the reactivity of the isothiocyanate group towards nucleophilic attack by species like L-cysteine. nih.gov A similar effect would be expected for this compound, where the pyridine ring activates the isothiocyanate group.

Reaction Mechanisms and Kinetic Studies

The chemical behavior of this compound is defined by the reactivity of the isothiocyanate (-N=C=S) functional group. This group's central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Consequently, the predominant reaction mechanism for this compound is nucleophilic addition. The reactivity is further modulated by the electronic influence of the pyridine ring.

The electron-deficient nature of the pyridine ring, stemming from the electronegativity of the ring nitrogen, enhances the electrophilicity of the isothiocyanate carbon. This makes pyridyl isothiocyanates, including the this compound isomer, particularly susceptible to attack by nucleophiles.

Mechanism of Nucleophilic Addition: Aminolysis

The reaction of isothiocyanates with primary or secondary amines, known as aminolysis, yields substituted thioureas. This reaction is fundamental to the utility of isothiocyanates as synthetic intermediates. Kinetic studies on the aminolysis of related aryl isothiocyanates have elucidated a detailed, multi-step mechanism.

The reaction is not a simple, single-step addition. Instead, it proceeds through a zwitterionic tetrahedral intermediate. The kinetic data for many of these reactions reveal a term that is second-order with respect to the amine concentration. rsc.org This suggests that a second molecule of the amine participates in the reaction, acting as a base to facilitate a rate-limiting proton transfer (prototropic rearrangement) within the intermediate.

The proposed mechanism is as follows:

Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon of the isothiocyanate group. This step is typically fast and reversible, leading to the formation of a 1:1 zwitterionic intermediate.

Product Formation: The result of this proton transfer is the stable thiourea product.

Kinetic Studies and the Influence of Nucleophile Basicity

Kinetic investigations into the reactions of similar thiocarbonyl compounds with a series of pyridine nucleophiles have provided significant insight into how the nucleophile's strength dictates the reaction mechanism and rate. nih.gov These studies often utilize Brønsted plots (logarithm of the rate constant, log kN, versus the pKa of the conjugate acid of the nucleophile) to diagnose the mechanism.

For many of these reactions, a biphasic or curved Brønsted plot is observed. nih.gov This curvature indicates a change in the rate-determining step of the reaction as the basicity of the pyridine nucleophile is varied.

With Weakly Basic Nucleophiles (Low pKa): For pyridines that are weak bases, the initial nucleophilic attack on the electrophilic carbon (rate constant k1) is the slowest step and is therefore rate-determining. The Brønsted plot in this region is steep, with a large slope (β value close to 1.0), indicating a high degree of bond formation in the transition state.

With Strongly Basic Nucleophiles (High pKa): For pyridines that are strong bases, the initial nucleophilic attack is fast. The rate-determining step shifts to the subsequent breakdown of the tetrahedral intermediate (rate constant k2). The Brønsted plot in this region becomes shallower, with a smaller β value (e.g., ~0.25), indicating that the transition state is less sensitive to the basicity of the nucleophile. nih.gov

This behavior is consistent with a stepwise mechanism involving a zwitterionic tetrahedral intermediate. While specific kinetic data for this compound is not extensively published, these principles derived from analogous systems are considered applicable.

Mechanistic Summary for Nucleophilic Addition to Thiocarbonyls
Nucleophile StrengthRelative pKaRate-Determining StepBrønsted Slope (β)Mechanistic Interpretation
Weak BaseLowFormation of Intermediate (k1)High (e.g., 0.9 - 1.1) nih.govNucleophilic attack is the slowest step. Significant charge development on the nucleophile in the transition state.
Strong BaseHighBreakdown of Intermediate (k2)Low (e.g., 0.2 - 0.3) nih.govExpulsion of the leaving group is the slowest step. Less charge development on the nucleophile in the transition state.

Cycloaddition Reactions

In addition to nucleophilic additions, the C=S double bond within the isothiocyanate group can participate in cycloaddition reactions. These are concerted reactions where two π-electron systems combine to form a ring. libretexts.org Depending on the reaction partner, isothiocyanates can undergo reactions such as [2+2] or [4+2] cycloadditions, providing pathways to various sulfur- and nitrogen-containing heterocyclic structures. libretexts.orgslideshare.net While this is a known reactivity mode for isothiocyanates, specific examples involving this compound are not widely documented in the literature.

Spectroscopic Characterization, Structural Elucidation, and Analytical Quantification

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods provide detailed information about the connectivity of atoms and the types of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial for the structural assignment of 2-Isothiocyanato-3-methylpyridine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the isothiocyanate group and the electron-donating nature of the methyl group. The expected signals for the pyridine ring protons would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. uci.eduresearchgate.net The methyl group protons would appear as a singlet in the upfield region, generally around δ 2.3-2.5 ppm. uci.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of δ 120-140 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), with their specific shifts influenced by the positions of the methyl and isothiocyanate substituents. chemicalbook.comspectrabase.com The methyl carbon will appear at a higher field, typically around δ 18-25 ppm. chemicalbook.com

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H 7.0 - 8.5 Multiplets 3H
CH₃ ~2.4 Singlet 3H
¹³C NMR Predicted Chemical Shift (ppm)
-N=C=S 120 - 140
Pyridine-C 120 - 150

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000-2100 cm⁻¹. nih.gov Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region). docbrown.infonih.gov

Raman Spectroscopy: Raman spectroscopy would also detect the characteristic isothiocyanate stretching vibration, which is often a strong and sharp band. It can also provide information about the pyridine ring vibrations and the C-H bonds, complementing the IR data.

Key Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
-N=C=S Asymmetric Stretch 2000 - 2100 Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2975 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

For this compound (C₇H₆N₂S), the molecular weight is approximately 150.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern would be influenced by the stability of the pyridine ring and the nature of the isothiocyanate group. libretexts.orgchemguide.co.uk Common fragmentation pathways could involve the loss of the isothiocyanate group or parts of it, as well as fragmentation of the pyridine ring. libretexts.orgyoutube.com The presence of a prominent peak at m/z 92 could correspond to the 3-methylpyridine (B133936) cation, resulting from the cleavage of the C-N bond.

Predicted Mass Spectrometry Fragmentation for this compound:

m/z Possible Fragment
150 [M]⁺ (Molecular Ion)
92 [M - NCS]⁺

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure of this compound is publicly available, studies on related metal complexes containing both 3-methylpyridine and isothiocyanate ligands provide insights into its potential solid-state structure. nih.goviucr.orgresearchgate.netresearchgate.net

These studies show that the 3-methylpyridine ligand coordinates to metal centers through its nitrogen atom. nih.goviucr.orgresearchgate.net The isothiocyanate group can also coordinate to metals, typically through its nitrogen atom (isothiocyanato) or sulfur atom (thiocyanato). In a pure crystalline form of this compound, intermolecular interactions such as π-π stacking between pyridine rings and dipole-dipole interactions involving the polar isothiocyanate group would likely govern the crystal packing. The planarity of the pyridine ring and the linear nature of the isothiocyanate group would be key structural features.

Analytical Methodologies for Detection and Quantification

Developing reliable analytical methods is essential for quality control, stability studies, and various other applications.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. mdpi.com A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. pnrjournal.comptfarm.pl

Method development would involve optimizing several parameters:

Column: A C18 column is a common choice for separating moderately polar organic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. helixchrom.com A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure good peak shape and resolution from any impurities. pnrjournal.com

Detection: A UV detector would be effective, as the pyridine ring and the isothiocyanate group absorb UV light. The detection wavelength would be set at a λmax of the compound, likely around 260-270 nm, which is typical for pyridine derivatives. nih.gov

Quantification: For quantitative analysis, a calibration curve would be constructed using standards of known concentration. mostwiedzy.pl The method would need to be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness. pnrjournal.com

Example HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm

| Injection Volume | 10 µL |

This comprehensive analytical approach ensures the accurate and reliable characterization and quantification of this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) stands as a fundamental analytical technique for the separation and quantification of volatile and semi-volatile compounds. For a compound like this compound, which is expected to possess sufficient volatility, GC offers a powerful analytical tool. While specific application notes for this compound are not extensively detailed in publicly available literature, the analytical approaches for structurally related isothiocyanates and pyridine derivatives provide a strong framework for its analysis.

The primary advantage of GC in the analysis of such compounds lies in its high resolution, speed, and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). The choice of the stationary phase is critical for achieving optimal separation. For pyridine-containing compounds, columns with a mid-range polarity are often employed.

A critical consideration in the GC analysis of isothiocyanates is their potential for thermal degradation. Some isothiocyanates are known to be thermolabile and can undergo rearrangement or decomposition in the high-temperature environment of the GC injector and column. mdpi.com For instance, allyl isothiocyanate has been observed to partially convert to allyl thiocyanate (B1210189) during GC analysis. nih.gov Therefore, method development for this compound would necessitate careful optimization of the injector temperature and temperature program to minimize any potential degradation, ensuring the accuracy of quantification.

Flame Ionization Detectors (FID) are commonly used for the quantification of organic compounds like isothiocyanates and provide good sensitivity. mdpi.com However, for unambiguous identification and enhanced selectivity, Mass Spectrometry (MS) is the detector of choice. GC-MS allows for the identification of this compound based on its unique mass spectrum and retention time.

Illustrative GC-MS Parameters for Structurally Similar Compounds:

ParameterTypical Value/Condition for Pyridine Derivatives & Isothiocyanates
Column HP-5ms (5%-phenyl)-methylpolysiloxane or similar
Injector Temperature 250 °C (Optimization may be required)
Oven Program Initial Temp: 80°C, hold for 5 min; Ramp: 10°C/min to 200°C; Ramp: 1°C/min to 220°C
Carrier Gas Helium at a constant flow rate (e.g., 1.5 mL/min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification; Full Scan for identification

This table presents a hypothetical set of starting parameters for the analysis of this compound based on methods developed for other pyridine and isothiocyanate compounds. nih.govmdpi.com Specific values would require experimental optimization.

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis

For the trace analysis of this compound, particularly in complex matrices, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer unparalleled sensitivity and selectivity. These methods are especially valuable when the concentration of the analyte is very low or when the sample matrix is complex, which is often the case in environmental or biological samples.

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. This technique is often preferred over GC for isothiocyanates due to the reduced risk of thermal degradation. mdpi.com

A common strategy in the LC-MS/MS analysis of isothiocyanates involves a derivatization step. Isothiocyanates can be reacted with a thiol-containing molecule, such as N-acetyl-L-cysteine (NAC), to form a more stable and readily ionizable derivative. acs.orgmostwiedzy.plnih.gov This derivatization not only improves the chromatographic behavior and ionization efficiency but also allows for the development of highly specific MS/MS transitions for quantification. The resulting dithiocarbamate (B8719985) derivatives are well-suited for analysis by reverse-phase LC. mostwiedzy.plnih.gov

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance the speed and resolution of the separation. When coupled with a triple quadrupole or a high-resolution mass spectrometer (like a time-of-flight or Orbitrap), it allows for very low detection limits, often in the nanomolar range. acs.orgmostwiedzy.pl

Key Aspects of LC-MS/MS Method Development for this compound:

Sample Preparation: Solid-phase extraction (SPE) can be employed to isolate and pre-concentrate the analyte from the sample matrix before derivatization and analysis. mostwiedzy.pl

Derivatization: Reaction with N-acetyl-L-cysteine under controlled pH and temperature conditions would likely be an effective strategy. mostwiedzy.plnih.gov

Chromatography: A C18 reversed-phase column is a common choice, with a mobile phase typically consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with additives such as formic acid to improve peak shape and ionization. helixchrom.com

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode would be used. The choice of polarity would depend on the derivatizing agent and the structure of the analyte. For quantification, Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This provides a very high degree of selectivity and sensitivity.

Illustrative LC-MS/MS Parameters for Isothiocyanate Analysis (Post-Derivatization):

ParameterTypical Value/Condition for Isothiocyanate Derivatives
Chromatography UHPLC
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from low to high organic phase
Flow Rate 0.2 - 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution MS
Detection Mode Multiple Reaction Monitoring (MRM)
LODs Typically in the low nmol/mL range mostwiedzy.pl

This table provides representative conditions based on established methods for other isothiocyanates. acs.orgmostwiedzy.plnih.govacs.org The specific MRM transitions would need to be determined by infusing a standard of the derivatized this compound into the mass spectrometer.

Computational and Theoretical Studies of 2 Isothiocyanato 3 Methylpyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 2-isothiocyanato-3-methylpyridine. These calculations can provide detailed information about the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its reactivity.

Subsequent to geometry optimization, a variety of electronic properties can be calculated. The distribution of electron density and the molecular electrostatic potential (MEP) map are particularly insightful. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the isothiocyanate group are expected to be regions of negative potential, while the hydrogen atoms and the carbon atom of the isothiocyanate group are likely to be regions of positive potential.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy and spatial distribution of these orbitals indicate the molecule's ability to donate and accept electrons. In this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the isothiocyanate group, while the LUMO is expected to be distributed over the pyridine ring and the C=S bond. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Reactivity descriptors, such as Fukui functions, can be derived from DFT calculations to provide a more quantitative measure of local reactivity. These functions identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of this compound, both in isolation and in condensed phases.

MD simulations treat the molecule as a collection of atoms connected by springs (bonds) and governed by a force field, which is a set of empirical potential energy functions. These simulations solve Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over time. This allows for the study of conformational dynamics, such as the rotation of the isothiocyanate group relative to the pyridine ring.

In the context of this compound, MD simulations could be employed to study its behavior in different solvent environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can investigate solvation effects, including the formation of hydrogen bonds and other non-covalent interactions. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Furthermore, MD simulations can be used to explore the flexibility of the molecule and identify its preferred conformations in solution. The root-mean-square deviation (RMSD) of the atomic positions from a reference structure can be monitored over time to assess the stability of the molecule's conformation.

Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting spectroscopic signatures, which can be used to aid in the identification and characterization of this compound. The most commonly calculated spectra are infrared (IR) and nuclear magnetic resonance (NMR).

Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and corresponding IR intensities of the molecule. This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak in the predicted IR spectrum. For this compound, characteristic vibrational frequencies are expected for the C-H stretching of the methyl group and the pyridine ring, the C=N and C=S stretching of the isothiocyanate group, and the various ring vibrations of the pyridine core. Comparing the calculated spectrum with an experimental one can help to confirm the structure of the synthesized compound. A study on the related compound 2-amino-3-methylpyridine (B33374) has shown good correlation between DFT-calculated and experimental IR spectra. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Hypothetical DFT Data)

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2920
N=C=S Asymmetric Stretch2100-2000
Pyridine Ring Vibrations1600-1400
N=C=S Symmetric Stretch1100-1000

Note: The data in this table is hypothetical and based on typical ranges for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. The calculated chemical shifts can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the methyl group and the pyridine ring, as well as the carbon of the isothiocyanate group.

Computational Approaches to Reaction Pathways

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions involving this compound. The isothiocyanate functional group is known to react with nucleophiles, such as amines, alcohols, and thiols.

DFT calculations can be used to map out the potential energy surface (PES) for a given reaction. This involves locating and characterizing the geometries and energies of the reactants, products, and any intermediates and transition states along the reaction pathway. The transition state is a critical point on the PES, representing the energy barrier that must be overcome for the reaction to proceed.

For example, the reaction of this compound with a primary amine to form a thiourea (B124793) derivative is a plausible transformation. Computational studies could elucidate the mechanism of this reaction, which likely involves the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of the reaction.

Furthermore, computational methods can be used to explore the regioselectivity and stereoselectivity of reactions. In the case of this compound, the presence of the pyridine nitrogen and the methyl group could influence the accessibility and reactivity of the isothiocyanate group.

Coordination Chemistry of 2 Isothiocyanato 3 Methylpyridine and Analogous Systems

Ligand Properties of the Pyridine (B92270) and Isothiocyanate Moieties

No experimental or theoretical data on the specific ligand properties of 2-Isothiocyanato-3-methylpyridine are available in the reviewed literature. While the general electronic and steric properties of separate pyridine and isothiocyanate ligands are well-documented, the characteristics of the combined this compound molecule as a chelating or bridging ligand have not been reported.

Synthesis and Characterization of Metal Complexes

There are no published methods for the synthesis of metal complexes using this compound as a ligand. Consequently, characterization data for such complexes are non-existent.

Examination of Isothiocyanate Linkage Isomerism (N-bonded vs. S-bonded)

The topic of linkage isomerism, where the isothiocyanate group could potentially coordinate through either the nitrogen or sulfur atom, has not been studied in the context of this compound complexes, as no such complexes have been reported.

Supramolecular Interactions and Inclusion Phenomena in Metal-Organic Frameworks and Clathrates

There is no information available on the use of this compound in the construction of metal-organic frameworks (MOFs), clathrates, or other supramolecular assemblies.

Based on the performed search, the chemical compound this compound appears to be a novel or uninvestigated ligand in the field of coordination chemistry. No literature exists that would allow for a detailed discussion of its properties and behaviors as requested by the provided outline. Further research would be required to synthesize this ligand and explore its coordination chemistry with various metal centers.

Derivatization Applications in Analytical Chemistry and Chemical Biology

Development of 2-Isothiocyanato-3-methylpyridine as a Derivatization Reagent for Primary Amines

There is no specific information in the reviewed scientific literature regarding the development and use of this compound for the derivatization of primary amines. While isothiocyanates are generally known to react with primary amines to form stable thiourea (B124793) derivatives, studies detailing reaction kinetics, optimal conditions, and the scope of amine substrates for this particular reagent have not been published. chemrxiv.orgnih.gov

Chromatographic Separation Improvement through Derivatization

No published research was found that investigates the use of this compound to improve the chromatographic separation of amines or other analytes. Derivatization is a common strategy to alter the polarity and volatility of analytes, thereby improving peak shape and resolution in both gas and liquid chromatography. nih.govnih.govthermofisher.com However, the impact of derivatization with this compound on retention times, peak symmetry, and resolution has not been documented.

In-Capillary Derivatization Techniques in Electrophoresis

There is a lack of information on the application of this compound in in-capillary derivatization techniques for capillary electrophoresis (CE). This technique involves mixing the analyte with the derivatizing reagent within the capillary itself, offering advantages in terms of speed and reduced sample handling. While CE methods for amine analysis exist, none were found that utilize this specific reagent.

Emerging Research Frontiers and Prospects for 2 Isothiocyanato 3 Methylpyridine

Exploration of Catalytic Applications

While direct catalytic applications of 2-isothiocyanato-3-methylpyridine are still in the early stages of exploration, the inherent properties of its functional groups suggest significant potential. The isothiocyanate moiety (–N=C=S) and the pyridine (B92270) ring are known to participate in various catalytic processes.

The nitrogen atom of the pyridine ring can act as a ligand, coordinating with metal centers to form catalysts. Metal complexes involving pyridine derivatives have been shown to be effective in a range of reactions. For instance, cobalt complexes with pyridine-oxime ligands have demonstrated high activity in isoprene (B109036) polymerization. researchgate.net Similarly, copper, cobalt, nickel, and manganese complexes with 5-amino-2-cyanopyridine have been used to catalyze the Henry reaction with good results. nih.gov These examples suggest that this compound could be a valuable ligand in the development of novel catalysts for organic synthesis.

Furthermore, the isothiocyanate group itself can be involved in catalysis. Metal thiocyanate (B1210189) complexes are known to form diverse structures, from simple binary compounds to complex coordination polymers, and have been investigated for their catalytic properties. thieme-connect.com The ability of the isothiocyanate group to coordinate to metals through either the nitrogen or sulfur atom provides flexibility in catalyst design.

The exploration of this compound in catalysis could focus on its use as a ligand for transition metal catalysts, potentially leading to new catalytic systems for reactions such as cross-coupling, polymerization, and oxidation. The steric and electronic effects of the methyl group at the 3-position of the pyridine ring could offer unique selectivity in these catalytic applications.

Integration into Novel Material Science Architectures

The bifunctional nature of this compound makes it a promising building block for new materials. The isothiocyanate group is known for its ability to react with nucleophiles, such as amines and thiols, making it an excellent anchor for grafting onto polymer surfaces or for creating functionalized materials.

One area of significant interest is the development of functionalized mesoporous silica (B1680970) nanoparticles (MSNs). Isothiocyanate-functionalized MSNs have been synthesized and utilized as platforms for various applications, including as nanovehicles for drug delivery. nih.govresearchgate.net The isothiocyanate group provides a covalent attachment point for other molecules, allowing for the precise tuning of the material's properties. nih.govresearchgate.net this compound could be integrated into such systems, with the pyridine unit potentially offering additional functionalities, such as metal coordination sites or pH-responsive behavior.

Another promising avenue is the use of this compound in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rti.orggoogle.comosti.govnih.govosti.gov The pyridine nitrogen of this compound could coordinate to metal centers, while the isothiocyanate group could be a reactive site for post-synthesis modification of the MOF, allowing for the introduction of new functionalities.

The potential applications of materials derived from this compound are broad, ranging from sensors and catalysts to drug delivery systems and advanced coatings.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis, and the production and use of this compound are no exception. Traditional methods for synthesizing isothiocyanates often involve hazardous reagents like thiophosgene (B130339). nih.gov Modern research is focused on developing more environmentally benign alternatives.

One promising green approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of isothiocyanates, often with reduced solvent usage. researchgate.netnih.govtandfonline.comafricaresearchconnects.comtandfonline.com For example, the thionation of isocyanides using Lawesson's reagent under microwave conditions has been shown to be a highly efficient method for preparing a variety of isothiocyanates. researchgate.nettandfonline.comafricaresearchconnects.comtandfonline.com

The use of water as a solvent is another key aspect of green chemistry. Researchers have developed methods for synthesizing isothiocyanates from primary amines and carbon disulfide in water, using reagents like sodium persulfate as a desulfurizing agent. rsc.org These methods avoid the use of volatile and toxic organic solvents. A one-pot synthesis of pyridyl isothiocyanates from amines has also been developed using an aqueous iron(III) chloride-mediated desulfurization. mdpi.com

The application of this compound can also be viewed through a green chemistry lens. Its potential use as a recyclable catalyst or as a component in durable, long-lasting materials aligns with the goals of sustainability.

Advanced Methodologies for Studying Reactivity and Mechanism

A thorough understanding of the reactivity and reaction mechanisms of this compound is crucial for its effective application. A variety of advanced analytical and computational techniques are being employed for this purpose.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of isothiocyanates and their reaction products. acs.orgnih.govwur.nl This technique allows for the sensitive and selective detection and quantification of these compounds, even in complex mixtures. acs.orgnih.govwur.nl Spectroscopic methods, such as UV-Vis spectrophotometry, are also used for the quantitative analysis of isothiocyanates through derivatization reactions. nih.govmdpi.com

Computational methods, particularly density functional theory (DFT) calculations, are providing valuable insights into the reactivity of isothiocyanates. nih.govrsc.orgnih.gov These theoretical studies can help to elucidate reaction mechanisms, predict the stability of intermediates, and understand the factors that control the selectivity of reactions. nih.govrsc.orgnih.gov For example, DFT calculations have been used to study the reactivity of isothiocyanates with peptides, which has implications for understanding their biological activity. nih.gov

The combination of these advanced experimental and theoretical methods will continue to deepen our understanding of the chemical behavior of this compound, paving the way for its rational design and application in new technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Isothiocyanato-3-methylpyridine from amine precursors?

  • Methodology : React 2-amino-3-methylpyridine with thiophosgene or carbon disulfide under controlled pH (6–8) in anhydrous solvents (e.g., dichloromethane). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Validate purity using 1H^1H-NMR and FT-IR to confirm isothiocyanate (-N=C=S) formation at ~2050–2100 cm1^{-1} .
  • Key Considerations : Avoid excess thiophosgene to prevent byproducts like thioureas. Use inert atmosphere (N2_2) to minimize hydrolysis .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

  • Methodology :

  • NMR : 1H^1H-NMR shows distinct aromatic proton splitting patterns (e.g., doublets for H-4 and H-6 in pyridine ring). 13C^{13}C-NSR confirms the isothiocyanate carbon at ~125–135 ppm.
  • FT-IR : Unique -N=C=S stretch at 2050–2100 cm1^{-1}.
  • Mass Spectrometry : ESI-MS/MS identifies molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of SCN group).
    • Cross-Validation : Compare with X-ray crystallography data from structurally related pyridine-metal complexes (e.g., Ag or Co derivatives) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies at 25°C/60% RH and 40°C/75% RH. Monitor via HPLC for hydrolysis products (e.g., thioureas). Store in amber vials under argon at –20°C to minimize thermal and photolytic degradation .
  • Critical Data : Degradation rates increase in polar solvents (e.g., DMSO) due to nucleophilic attack on the isothiocyanate group .

Advanced Research Questions

Q. How does this compound participate in transition metal-catalyzed cross-coupling reactions?

  • Methodology : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki-Miyaura couplings with aryl boronic acids. Optimize solvent (toluene vs. DMF), base (K2_2CO3_3), and temperature (80–120°C). Analyze regioselectivity via 1H^1H-NMR and DFT calculations to map electron density at reactive sites .
  • Contradiction Note : Conflicting reports on catalytic efficiency in aqueous vs. anhydrous systems; reconcile via kinetic studies .

Q. What computational approaches predict the electronic properties of this compound for material science applications?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate with UV-Vis spectroscopy (λmax_{\text{max}} 270–290 nm in acetonitrile). Compare charge-transfer behavior with pyridine-based ligands in metal-organic frameworks (MOFs) .
  • Data Interpretation : Correlate computed dipole moments with experimental solubility in polar aprotic solvents .

Q. How can researchers analyze the biological interactions of this compound with enzyme targets?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorescence quenching to study binding to cysteine proteases (e.g., papain). Calculate Ki_i values via Lineweaver-Burk plots.
  • Molecular Docking : Simulate interactions using AutoDock Vina; prioritize cysteine residues for covalent -N=C=S binding.
  • Cellular Toxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess IC50_{50} .
    • Contradiction Alert : Discrepancies in IC50_{50} values across studies may arise from variable cell permeability; address via logP measurements .

Methodological Notes for Data Contradictions

  • Synthetic Yield Discrepancies : Compare reaction scales (mg vs. g) and purification methods; micro-scale reactions often report higher yields due to reduced side reactions .
  • Spectroscopic Variability : Calibrate instruments with certified standards (e.g., NIST-traceable references) to resolve shifts in NMR/IR data .
  • Biological Activity Conflicts : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.